2,4-Diphenyloxazole
Overview
Description
2,4-Diphenyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant role in various scientific and industrial applications, particularly in the field of scintillation counting, where it is used as a scintillator.
Mechanism of Action
Target of Action
2,4-Diphenyloxazole, a derivative of the oxazole family, is known to interact with various biological targets. Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets via non-covalent interactions, which can lead to changes in the function of the target .
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, suggesting that this compound may also affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved .
Pharmacokinetics
Some oxazole derivatives have been reported to exhibit various essential pharmacokinetic characteristics . The bioavailability of this compound would depend on these ADME properties.
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that the effects of this compound may be diverse and context-dependent .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloxazole typically involves the cyclization of α-diazoketones with amides. One common method includes the use of copper(II) triflate as a catalyst. The reaction is carried out in 1,2-dichloroethane under reflux conditions . Another method involves the acylation of benzoyl glycine followed by a Friedel-Crafts reaction and ring formation .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and reduce reaction steps. This method involves the use of benzoyl glycine as a starting material, followed by multiple reaction steps including acylation, chlorination, and cyclization . The product is then purified to meet the requirements for scintillation applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyloxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different substituted oxazole compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,4-Diphenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a scintillator in scintillation counting, which is essential for detecting and measuring ionizing radiation.
Biology: It is employed in biological assays to detect radioactive isotopes.
Medicine: Its derivatives are explored for their potential anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of organic scintillators for radiation detection equipment.
Comparison with Similar Compounds
2,5-Diphenyloxazole: Similar in structure but differs in the position of the phenyl groups.
2-(3’-Pyridyl)-5-phenyloxazole: Contains a pyridyl group instead of a phenyl group.
Benzoxazole: Contains a benzene ring fused to the oxazole ring.
Uniqueness: 2,4-Diphenyloxazole is unique due to its specific structural arrangement, which imparts distinct scintillation properties. Its ability to efficiently emit light upon exposure to radiation makes it particularly valuable in scintillation counting applications .
Properties
IUPAC Name |
2,4-diphenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXKQHLZATXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033702 | |
Record name | 2,4-Diphenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838-41-5, 28061-11-2 | |
Record name | 2,4-Diphenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diphenyloxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diphenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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